molecular formula C25H39NO2Si B8092006 N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine

N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine

Cat. No.: B8092006
M. Wt: 413.7 g/mol
InChI Key: OMIZRKGKQQRSGV-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine typically involves multiple steps, starting with the reaction of dibenzylamine with 3-((tert-butyldimethylsilyl)oxy)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions typically require strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its ability to interact with specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may be exploited to create new therapeutic agents with improved efficacy and reduced side effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine

  • N,N-Diethyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine

  • N,N-Diphenyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine

Uniqueness: N,N-Dibenzyl-2-(3-((tert-butyldimethylsilyl)oxy)propoxy)ethanamine stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dibenzyl-2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO2Si/c1-25(2,3)29(4,5)28-19-12-18-27-20-17-26(21-23-13-8-6-9-14-23)22-24-15-10-7-11-16-24/h6-11,13-16H,12,17-22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIZRKGKQQRSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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